2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide
Description
The compound 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide features a benzofuran core substituted with methyl groups at positions 6 and 5. The acetamide moiety is linked to a furan-2-ylmethyl group, creating a hybrid heterocyclic structure. Benzofuran derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, often attributed to their aromatic and electronic properties . The furan-2-ylmethyl substituent may contribute to hydrogen bonding or π-π stacking interactions in biological targets.
Properties
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-5-6-15-13(10-21-17(15)12(11)2)8-16(19)18-9-14-4-3-7-20-14/h3-7,10H,8-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTOSYSYEPKHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NCC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Formation of the Acetamide Group: The acetamide group can be introduced by reacting the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction involving a furan derivative and the acetamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amides or ethers.
Scientific Research Applications
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and receptor binding.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide depends on its specific application:
Pharmacological Effects: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Materials Science: In organic electronic applications, the compound may function as a charge carrier or light-emitting material, with its electronic properties being influenced by the conjugated benzofuran and furan rings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzofuran vs. Indolinone Derivatives
Compounds such as (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide () replace the benzofuran with an indolinone core. The indolinone’s lactam structure introduces hydrogen-bonding capability and conformational rigidity, which may enhance target affinity compared to the benzofuran’s oxygen heterocycle. However, the dimethylbenzofuran in the target compound could provide greater metabolic stability due to reduced susceptibility to oxidative degradation .
Benzofuran vs. Benzothiazole Derivatives
The European Patent () describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide, where the benzothiazole core contains sulfur instead of oxygen. However, the trifluoromethyl group in these analogs introduces strong electron-withdrawing effects, which could reduce bioavailability compared to the dimethylbenzofuran’s electron-donating methyl groups .
Substituent Effects on Activity and Stability
Aromatic Substituents
- Methoxy vs. Methyl Groups : The trimethoxyphenyl substituents in ’s compounds enhance solubility via polar interactions but may reduce blood-brain barrier penetration compared to the target compound’s lipophilic dimethylbenzofuran .
- Furan-2-ylmethyl vs.
Functional Group Impact
- Nitro Groups: Ranitidine-related compounds in –6 (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide) include nitro groups, which improve reactivity but risk metabolic reduction to toxic intermediates. The absence of nitro groups in the target compound may confer greater stability .
Pharmacokinetic and Physicochemical Properties
The table below summarizes key differences:
Biological Activity
The compound 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 285.33 g/mol. The structure features a benzofuran moiety and a furan ring, which are known for their diverse biological activities.
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its potential as an antimicrobial and anticancer agent.
- Receptor Modulation : Interaction with specific receptors can lead to alterations in cellular signaling pathways, impacting cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0048 mg/mL |
| S. aureus | 5.64 µM |
| C. albicans | 16.69 µM |
The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death or growth inhibition.
Anticancer Activity
Preliminary studies have suggested that the compound may possess anticancer properties through the induction of apoptosis in cancer cells. The mechanism involves:
- Cell Cycle Arrest : Compounds similar to this have been shown to induce cell cycle arrest at the G2/M phase.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins can lead to programmed cell death.
Case Studies
-
Study on Antibacterial Properties :
A recent study evaluated the antibacterial activity of several benzofuran derivatives against E. coli and S. aureus. The results indicated that the tested compounds exhibited MIC values significantly lower than conventional antibiotics, suggesting a promising alternative for treating resistant bacterial infections . -
Anticancer Research :
In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins . This suggests potential for development as an anticancer therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
